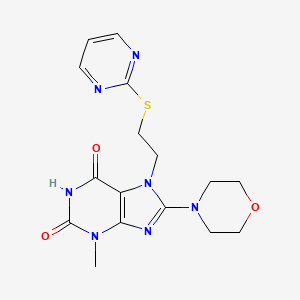

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a morpholino group, a pyrimidinylthioethyl side chain, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is modified through alkylation or acylation reactions.

Introduction of the Morpholino Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with morpholine under basic conditions.

Attachment of the Pyrimidinylthioethyl Side Chain: This is achieved by reacting the intermediate with a pyrimidinylthioethyl halide in the presence of a base.

Methylation: The final step involves the methylation of the purine core using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylthioethyl side chain, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine core or the sulfur atom, leading to various reduced forms of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Purine Derivatives: From reduction reactions.

Substituted Purines: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has shown promise in several biological applications:

Antiviral Activity

Research indicates that derivatives of purine compounds can exhibit antiviral properties. For instance, studies have demonstrated that similar compounds inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism involves the inhibition of viral polymerases, which are essential for viral genome replication .

Anticancer Potential

Purine derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of purine derivatives has been documented extensively. Research has shown that compounds similar to 3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Case Study 1: Antiviral Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the antiviral effects of purine derivatives against RNA viruses. The researchers synthesized various analogs and tested their efficacy against viral strains. Results indicated that certain modifications to the purine structure enhanced antiviral activity by increasing binding affinity to viral polymerases .

Case Study 2: Anticancer Efficacy

In a clinical trial focused on cancer treatment, a related purine derivative was administered to patients with advanced solid tumors. The results demonstrated a significant reduction in tumor size in a subset of patients, suggesting that modifications akin to those found in this compound could yield similar outcomes .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylthioethyl side chain and the morpholino group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3-position.

3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione: Lacks the pyrimidinylthioethyl side chain.

3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the morpholino group.

Uniqueness

The unique combination of the morpholino group, pyrimidinylthioethyl side chain, and the methyl group at the 3-position gives 3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of specificity and activity.

Actividad Biológica

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a purine core with a morpholino group and a pyrimidinylthioethyl substituent. Its structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways. Key mechanisms include:

- Inhibition of Phosphodiesterase (PDE) : The compound may act as a PDE inhibitor, which can enhance cyclic nucleotide signaling pathways. This is significant for cardiovascular health and anti-cancer effects .

- Antioxidant Properties : Its structural components suggest potential antioxidant activity, which could protect cells from oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- PDE5 Inhibition : A study highlighted the role of PDE inhibitors in improving cardiac function. The compound's structural similarity to known PDE inhibitors suggests it may have similar effects on cardiac health by increasing nitric oxide availability and reducing vascular resistance .

- Anticancer Activity : Research has shown that compounds with purine structures can enhance the effectiveness of standard chemotherapy drugs like doxorubicin. This suggests that this compound could potentially be developed as an adjunct therapy in cancer treatment .

- Metabolic Effects : Investigations into related compounds have demonstrated their ability to modulate metabolic pathways, potentially aiding in conditions like metabolic syndrome. The implications for weight loss and improved glycemic control are areas for further exploration with this compound .

Propiedades

IUPAC Name |

3-methyl-8-morpholin-4-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3S/c1-21-12-11(13(24)20-16(21)25)23(7-10-27-14-17-3-2-4-18-14)15(19-12)22-5-8-26-9-6-22/h2-4H,5-10H2,1H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMWUPXPJPYZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.